![molecular formula C16H18ClN3O4 B6559587 8-[2-(4-chlorophenoxy)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021214-25-4](/img/structure/B6559587.png)
8-[2-(4-chlorophenoxy)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-[2-(4-chlorophenoxy)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (also known as 8-CPATM) is a synthetic compound that has been the subject of scientific research due to its wide range of potential applications. 8-CPATM is a member of the triazaspirodecane family of compounds and has been studied for its potential use in the treatment of various diseases, as well as its ability to act as a catalyst for various chemical reactions.
Scientific Research Applications
8-CPATM has been studied for its potential applications in the treatment of various diseases. In particular, it has been studied as a potential treatment for cancer, as it has been shown to be able to inhibit the growth of certain types of cancer cells. Additionally, 8-CPATM has been studied for its potential use in the treatment of diabetes, as it has been shown to be able to improve glucose metabolism in diabetic patients.
Mechanism of Action
Target of Action
The primary target of this compound is the delta opioid receptors . These receptors are a clinical target for various neurological disorders, including migraine and chronic pain .
Mode of Action
The compound interacts with its targets, the delta opioid receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of biochemical reactions within the cell.
Result of Action
The activation of delta opioid receptors by this compound can lead to various molecular and cellular effects. For instance, it can inhibit the release of certain neurotransmitters, thereby modulating neuronal activity . This could potentially alleviate symptoms of neurological disorders such as migraine and chronic pain .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-CPATM in laboratory experiments is its relatively low toxicity. However, 8-CPATM has a number of limitations, including its relatively low solubility in water and its tendency to form complexes with other molecules, which can make it difficult to work with in some experiments. Additionally, 8-CPATM is relatively expensive, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for the use of 8-CPATM in scientific research. For example, it could be studied further for its potential use in the treatment of cancer and diabetes, as well as for its ability to modulate the activity of certain hormones. Additionally, 8-CPATM could be studied further for its potential use as a catalyst for various chemical reactions, as well as for its potential use in the development of new drugs and treatments. Finally, 8-CPATM could be studied further for its potential use in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
8-CPATM can be synthesized using a variety of methods, including the classic Vilsmeier-Haack reaction. This reaction requires the use of a reagent, such as phosgene, which reacts with the starting material, 4-chlorophenol, to produce 8-CPATM. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the use of Suzuki-Miyaura coupling reactions.
properties
IUPAC Name |
8-[2-(4-chlorophenoxy)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c1-19-14(22)16(18-15(19)23)6-8-20(9-7-16)13(21)10-24-12-4-2-11(17)3-5-12/h2-5H,6-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTVBRMQTDGCEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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